molecular formula C17H12ClNO B2649169 4-chloro-N-(naphthalen-1-yl)benzamide CAS No. 96963-52-9

4-chloro-N-(naphthalen-1-yl)benzamide

Cat. No.: B2649169
CAS No.: 96963-52-9
M. Wt: 281.74
InChI Key: IQWRPJFSMOZFIL-UHFFFAOYSA-N
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Description

4-Chloro-N-(naphthalen-1-yl)benzamide (CAS: 96963-52-9) is a benzamide derivative featuring a chloro substituent at the para position of the benzoyl ring and a naphthalen-1-yl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₂ClNO (MW: 281.74 g/mol). This compound serves as a precursor or intermediate in the synthesis of heterocyclic systems, such as 4H-1,3,5-oxadiazines, through reactions with thioureas and carbodiimides . Its structural versatility makes it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWRPJFSMOZFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(naphthalen-1-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with naphthalen-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

4-chloro-N-(naphthalen-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Key structural analogs differ in substituents on the benzoyl ring or the amide-attached aryl/alkyl group. These modifications influence electronic properties, solubility, and biological activity:

Compound Name Substituents (Benzamide) Amide-Attached Group Molecular Weight (g/mol) Key Features
4-Chloro-N-(naphthalen-1-yl)benzamide 4-Cl Naphthalen-1-yl 281.74 Polyisotopic (Cl) aids mass spectrometry
4-Methoxy-N-(naphthalen-1-yl)benzamide 4-OCH₃ Naphthalen-1-yl 277.32 Enhanced electron density; increased solubility
4-Amino-N-(naphthalen-1-yl)benzamide 4-NH₂ Naphthalen-1-yl 262.30 Basic NH₂ group enables hydrogen bonding
4-Chloro-N-(p-tolyl)benzamide 4-Cl p-Tolyl (C₆H₄CH₃) 259.72 Methyl group improves lipophilicity
N-(2-Hydroxyethyl)benzamide H 2-Hydroxyethyl 165.19 Hydrophilic due to -OH group

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The bulky naphthalen-1-yl group may hinder intramolecular interactions compared to smaller groups like p-tolyl .

Spectral and Analytical Data

  • Mass Spectrometry : The presence of chlorine (³⁵Cl/³⁷Cl isotopes) in this compound simplifies spectral interpretation due to characteristic doublet patterns .
  • NMR: Aromatic protons in the naphthalene moiety (δ 7.5–8.5 ppm) and the benzamide carbonyl (δ ~165 ppm in ¹³C NMR) are diagnostic .

Biological Activity

4-chloro-N-(naphthalen-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H12ClNOC_{17}H_{12}ClNO and features a chlorine atom attached to a naphthalene ring. Its structure allows it to interact with various biological targets, making it a valuable compound for further study.

The biological activity of this compound is attributed to its ability to bind to specific proteins or enzymes, altering their activity. This interaction can lead to various physiological effects depending on the target:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in inhibiting carbonic anhydrase, which plays a role in tumor growth regulation.
  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. The presence of the naphthyl moiety significantly enhances the anticancer activity of these compounds .

Anticancer Properties

Research indicates that this compound and its derivatives can induce apoptosis in cancer cells. For instance:

  • IC50 Values : Some analogues demonstrate IC50 values below 100 μM against cancer cell lines, indicating potent anticancer activity .
  • Mechanism of Action : The compounds lead to increased apoptotic cell populations and morphological changes consistent with apoptosis, such as phosphatidylserine translocation and mitochondrial membrane potential alterations .

Antimicrobial Properties

The compound is also being explored for its antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth, although specific mechanisms and efficacy against various pathogens require further investigation.

Case Study 1: Enzyme Inhibition

In a systematic study, researchers evaluated the inhibitory effects of this compound on carbonic anhydrase. The findings indicated that the compound binds effectively to the active site of the enzyme, leading to a significant reduction in enzyme activity. This inhibition could potentially be applied in therapeutic contexts where modulation of carbon dioxide and bicarbonate levels is crucial.

Case Study 2: Anticancer Activity

A series of experiments were conducted using derivatives of this compound on human cancer cell lines. The study found that certain modifications to the chemical structure enhanced cytotoxicity significantly. For example, compounds with specific substitutions showed IC50 values as low as 34 μM against HeLa cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Chlorine atom + naphthalene ringAnticancer, antimicrobial
N-(naphthalen-1-yl)benzamide Lacks chlorineLower biological activity
4-chloro-N-(1-naphthyl)benzamide Slight structural variationSimilar activity but less potent

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